

A Technical Guide to the Chemical Properties and Structure of Ammonium Metabisulfite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium metabisulfite

Cat. No.: B1624241

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical properties, structure, and reactive behavior of **ammonium metabisulfite**, $((\text{NH}_4)_2\text{S}_2\text{O}_5)$. The information is intended for a technical audience and is structured to facilitate easy access to key data and experimental methodologies.

Chemical Structure

Ammonium metabisulfite is an inorganic salt composed of two ammonium cations (NH_4^+) and one metabisulfite anion ($\text{S}_2\text{O}_5^{2-}$)[1][2]. The defining feature of the metabisulfite anion is a direct sulfur-sulfur bond, connecting an SO_2 group to an SO_3 group[3]. Crystallographic studies have determined that **ammonium metabisulfite** crystallizes in the orthorhombic system[1].

Key structural identifiers are provided below:

- Molecular Formula: $\text{H}_8\text{N}_2\text{O}_5\text{S}_2$ [1][4]
- SMILES: [NH4+].[NH4+].[O-]S(=O)S(=O)(=O)[O-][1][2]
- InChI Key: PCAXGMRPPOMODZ-UHFFFAOYSA-N[1][2]

Chemical Properties

Ammonium metabisulfite is a white crystalline solid that is highly soluble in water[3]. Its chemistry is largely defined by the reactivity of the metabisulfite anion, which makes it a versatile reducing agent and a convenient source of sulfur dioxide.

Property	Value	Notes
Molecular Formula	$\text{H}_8\text{N}_2\text{O}_5\text{S}_2$	[1][4]
Molar Mass	180.21 g/mol	[1][4]
Appearance	White crystalline solid	[3]
Density	~2.03 g/cm ³	Data for the closely related ammonium bisulfite solid[5][6].
Melting Point	Decomposes	The solid begins to decompose upon heating[6].
Boiling Point	Sublimes at 150°C	Decomposes upon significant heating[5][7].
Solubility in Water	Highly soluble	[3]

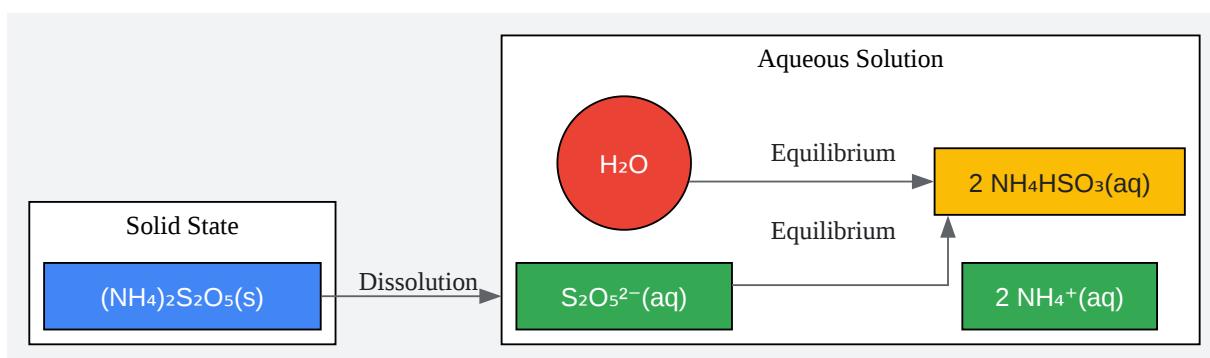
- **Aqueous Equilibrium:** When dissolved in water, **ammonium metabisulfite** establishes an equilibrium with ammonium bisulfite (NH_4HSO_3)[3]. This solution is the primary medium for many of its applications.
- **Thermal Decomposition:** Upon heating, **ammonium metabisulfite** decomposes, releasing toxic fumes including sulfur dioxide (SO_2), ammonia (NH_3), and other nitrogen and sulfur oxides[3][5]. In solution, this decomposition can begin at temperatures as low as 75°C[3][8].
- **Redox Chemistry:** The compound is a significant reducing agent and oxygen scavenger[3]. This activity is primarily due to the metabisulfite anion and the sulfur dioxide it releases in solution. It readily reacts with oxidizing agents, which can be violent[3].
- **Reactivity with Acids:** Contact with acids causes rapid decomposition, generating gaseous sulfur dioxide[3].

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **ammonium metabisulfite** are critical for its application in research.

A primary laboratory method for synthesizing **ammonium metabisulfite** involves the controlled reaction of sulfur dioxide gas with an aqueous solution of ammonium hydroxide[3].

- Preparation: An ammonium hydroxide solution (e.g., 10-25% NH₃ in water) is placed in a reaction vessel equipped with a gas dispersion tube and a cooling system (e.g., an ice bath).
- Reaction: Sulfur dioxide (SO₂) gas is bubbled slowly through the chilled ammonium hydroxide solution. The temperature should be maintained at a low level (e.g., 0-10°C) to prevent thermal decomposition of the product[3]. The initial reaction forms ammonium sulfite, (NH₄)₂SO₃[3].
 - Reaction: $2\text{NH}_3 + \text{SO}_2 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2\text{SO}_3$
- Metabisulfite Formation: Continued bubbling of excess SO₂ in the acidic environment drives the equilibrium towards the formation of **ammonium metabisulfite**[3].
- Crystallization: The resulting saturated solution is cooled further to induce the precipitation of **ammonium metabisulfite** crystals[6].
- Isolation and Storage: The crystals are isolated by filtration, washed with a small amount of cold deionized water, and dried. The product should be stored in a tightly sealed container to protect it from air and moisture.


Ammonium bisulfite, formed from the dissolution of **ammonium metabisulfite**, can be used as a precipitating agent in materials synthesis[8].

- Solution Preparation: An aluminum salt solution (e.g., aluminum sulfate or nitrate) is prepared. A separate ammonium bisulfite solution is also prepared[8].
- Precipitation: The two solutions are mixed (e.g., at a 3:1 volume ratio of aluminum salt to bisulfite solution) and heated to approximately 90°C for 30 minutes[8]. The ammonium bisulfite decomposes, releasing ammonia, which uniformly raises the pH and induces the precipitation of a basic aluminum salt[8].

- Neutralization and Isolation: The resulting precipitate is neutralized with an ammonium hydroxide solution, filtered, washed with hot distilled water, and dried in an oven (e.g., at 110°C for 12 hours) to yield the desired pseudoboehmite precursor material[8].
- Ion Exchange Chromatography (IC): This is a robust and sensitive method for the separation and quantification of metabisulfite and its related sulfite and sulfate species in various matrices[3].
- X-Ray Crystallography: As demonstrated by crystallographic data available in public databases, this technique is used to determine the precise crystal structure and unit cell dimensions of the solid material[1].
- Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and decomposition pathway of the compound, identifying the temperatures at which mass loss occurs and thermal events (like decomposition) happen.

Visualization of Aqueous Behavior

The following diagram illustrates the chemical processes that occur when solid **ammonium metabisulfite** is introduced into an aqueous environment.

[Click to download full resolution via product page](#)

Caption: Dissociation and equilibrium of **Ammonium Metabisulfite** in water.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonium metabisulfite | H8N2O5S2 | CID 10219678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Ammonium metabisulfite | 32736-64-4 | Benchchem [benchchem.com]
- 4. bangchemicals.com [bangchemicals.com]
- 5. Ammonium Bisulfite | NH4HSO3 | CID 10441651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ammonium bisulfite - Sciencemadness Wiki [sciencemadness.org]
- 7. ICSC 1254 - AMMONIUM BISULFITE [inchem.org]
- 8. scispace.com [scispace.com]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties and Structure of Ammonium Metabisulfite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1624241#ammonium-metabisulfite-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com